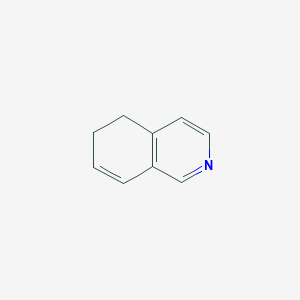

5,6-Dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h2,4-7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXACLMDMQJIEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488071 | |

| Record name | 5,6-Dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60498-99-9 | |

| Record name | 5,6-Dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies of 5,6 Dihydroisoquinoline Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 5,6-dihydroisoquinoline. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation for the molecule.

The first step in most quantum chemical studies is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. For 5,6-dihydroisoquinoline and its derivatives, this process reveals the most stable three-dimensional structure. Techniques like the Berny algorithm are often employed for this purpose. Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies, providing a comprehensive picture of its structural landscape.

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For instance, in some dihydroisoquinoline derivatives, the HOMO may be localized on one part of the molecule, while the LUMO is distributed over another, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Dihydroisoquinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These are representative values and can vary depending on the specific derivative and the computational method used.

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, offer more detailed information by identifying the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netmdpi.comnih.govnih.gov These functions are calculated based on changes in electron density upon the addition or removal of an electron. researchgate.netmdpi.com By analyzing the Fukui functions, chemists can predict the regioselectivity of chemical reactions involving 5,6-dihydroisoquinoline.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. arxiv.org By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, interactions with solvent molecules, and the stability of molecular complexes. For 5,6-dihydroisoquinoline derivatives, MD simulations can be used to understand their behavior in biological systems, such as their binding to a protein target. These simulations can confirm the stability of a ligand-protein complex over the simulation period.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, Vibrational Frequencies)

Computational methods can also predict various spectroscopic properties of 5,6-dihydroisoquinoline. For example, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. rsc.org These predicted shifts can be compared with experimental data to aid in structure elucidation and assignment of signals. nih.govnih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nist.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. libretexts.orglibretexts.org For a non-linear molecule like 5,6-dihydroisoquinoline, the number of vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical 5,6-Dihydroisoquinoline Proton

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 | 8.25 | 8.21 |

| H-3 | 7.45 | 7.42 |

| H-4 | 7.60 | 7.58 |

| H-7 | 3.10 | 3.08 |

| H-8 | 2.90 | 2.88 |

Note: The level of agreement between predicted and experimental values depends on the computational method and basis set employed.

Energy Framework Analysis for Intermolecular Interactions in Solid State

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Energy framework analysis, often performed using software like CrystalExplorer, allows for the visualization and quantification of these interactions. nih.govnih.govresearchgate.net This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules in the crystal. nih.govnih.gov The results are often depicted as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the interaction strength. nih.gov This analysis reveals the dominant forces, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure of 5,6-dihydroisoquinoline derivatives. researchgate.netmdpi.com

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms involving isoquinoline (B145761) and its derivatives. Methods such as Density Functional Theory (DFT) provide profound insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often difficult or impossible to characterize through experimental means alone. These studies are crucial for understanding reactivity, predicting product formation, and designing novel synthetic routes.

Isomerization and Hydrogenation Pathways

Theoretical studies have been employed to understand the mechanisms of isomerization between different reduced forms of isoquinoline. For instance, the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) to 5,6,7,8-tetrahydroisoquinoline (B1330172) over a Raney nickel catalyst has been investigated using quantum chemical calculations. rsc.org These calculations support a proposed mechanism that involves a series of sequential dehydrogenation and hydrogenation steps rather than a direct rearrangement. rsc.org

The proposed pathway initiates with the dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to form a 3,4-dihydroisoquinoline (B110456) intermediate. This is a critical step that highlights the role of dihydroisoquinolines as key transient species in the transformation of saturated isoquinoline systems. The mechanism proceeds through subsequent rehydrogenation and further dehydrogenation steps to yield the final isomerized product. rsc.org

| Step | Reactant | Key Intermediate/Product | Process |

|---|---|---|---|

| 1 | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | Initial Dehydrogenation |

| 2 | 3,4-Dihydroisoquinoline | 3,4,6,7-Tetrahydroisoquinoline / 3,4,5,6,7,8-Hexahydroisoquinoline | Rehydrogenation |

| 3 | Hexahydroisoquinoline Intermediate | 5,6,7,8-Tetrahydroisoquinoline | Final Dehydrogenation |

Catalytic Hydrodenitrogenation (HDN) Mechanisms

DFT calculations have been extensively used to explore the hydrodenitrogenation (HDN) mechanisms of related nitrogen-containing heterocyclic compounds, such as quinoline (B57606), which provides a model for the behavior of isoquinolines. A detailed study on the HDN mechanism of quinoline over various Ni-promoted MoS₂ edges reveals how the catalyst's active site morphology dictates the reaction pathway and product selectivity. nih.gov

These theoretical investigations systematically explore both hydrogenation and ring-opening pathways. The calculations demonstrate that different active sites on the catalyst favor the formation of distinct hydrogenated intermediates. For example, the 100% Ni-promoted M-edge is favorable for producing 5,6,7,8-tetrahydroquinoline, whereas the 50% Ni-promoted S-edge preferentially yields 1,2,3,4-tetrahydroquinoline. nih.gov Such detailed mechanistic insights are vital for optimizing catalysts for specific industrial applications, like petroleum refining.

| Catalyst Active Site (Ni-promoted MoS₂) | Favored Hydrogenation Product | Favored Denitrogenation Product |

|---|---|---|

| 100% Ni-promoted M-edge | 5,6,7,8-Tetrahydroquinoline | ortho-Propylaniline, 2-Propylcyclohexylamine |

| 50% Ni-promoted S-edge | 1,2,3,4-Tetrahydroquinoline | 2-Propylcyclohexylamine |

Data sourced from DFT studies on quinoline hydrodenitrogenation, which serves as a model for related isoquinoline systems. nih.gov

Analysis of Reactivity and Electronic Properties

Beyond mapping entire reaction pathways, computational studies are used to investigate the intrinsic electronic properties of molecules that govern their reactivity. DFT calculations at levels such as B3LYP/6-31+G(d,p) are employed to determine key quantum chemical parameters for tetrahydroisoquinoline derivatives. mdpi.com These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and electrophilicity index, provide a quantitative measure of a molecule's reactivity and its potential role as an electrophile or nucleophile. mdpi.comrsc.org For instance, a small HOMO-LUMO gap typically indicates higher chemical reactivity. The electrophilicity index is particularly useful for measuring the ability of a molecule to accept electron density, predicting its behavior in polar reactions. mdpi.com

| Quantum Chemical Parameter | Significance in Reactivity |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | Measures the tendency of electrons to escape from a system. Related to electronegativity. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons; a higher value indicates a better electrophile. mdpi.com |

These theoretical approaches allow for the systematic investigation of how different substituents on the 5,6-dihydroisoquinoline core would modulate its electronic structure and, consequently, its behavior in various chemical reactions.

Applications of 5,6 Dihydroisoquinoline in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Polycyclic N-Heterocycles

5,6-Dihydroisoquinoline serves as a valuable and versatile building block in the synthesis of complex polycyclic N-heterocycles, which are core structures in many biologically active compounds. Its unique structural features allow for the construction of diverse and intricate molecular architectures.

Synthesis of Lamellarin Analogues utilizing 5,6-Dihydropyrrolo[2,1-a]isoquinolines

The 5,6-dihydropyrrolo[2,1-a]isoquinoline framework is a key structural motif found in the lamellarin class of marine alkaloids, which exhibit a wide range of biological activities, including cytotoxicity against tumor cells. rsc.org An efficient synthetic route has been developed for novel 5,6-dihydropyrrolo[2,1-a]isoquinolines, which act as core skeletons for the synthesis of lamellarin analogues. nih.govnih.gov

A facile and efficient approach for the synthesis of 1,2-disubstituted-5,6-dihydropyrrolo[2,1-α]isoquinoline derivatives, the core scaffold of lamellarins, has been achieved through an acid-promoted cyclization reaction between 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and substituted α,β-unsaturated aldehyde derivatives. acs.orgacs.org This method allows for the creation of structurally diverse multisubstituted dihydropyrrolo[2,1-α]isoquinolines in moderate to good yields. acs.orgacs.org

Construction of Pyrrolo[2,1-a]isoquinoline (B1256269) and Indolo[2,1-a]isoquinoline Frameworks

The pyrrolo[2,1-a]isoquinoline scaffold is a prominent structural motif in numerous biologically active substances and has garnered significant interest from organic chemists. rsc.orgacs.org Various synthetic strategies have been developed for the construction of these frameworks, often involving the formation of the pyrrole (B145914) ring onto a pre-existing isoquinoline (B145761) structure. rsc.org

One-pot multicomponent reactions have been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org For instance, a reaction between isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid yields N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds under transition-metal-free conditions and allows for the generation of molecular complexity from readily available starting materials in a single step. acs.org

Furthermore, 1-aroyl-3,4-dihydroisoquinolines have been utilized as starting materials for the synthesis of functionalized 5,6-dihydropyrrolo[2,1-a]isoquinolines with diverse electron-withdrawing substituents at the C-2 position. rsc.org The synthesis of highly functionalized 5,6-dihydro derivatives of the indolo[2,1-a]isoquinoline system has been achieved through a pseudo four-component domino reaction. thieme-connect.com

Precursors for Other Fused Heterocyclic Systems (e.g., Dihydropyrazolo[5,1-a]isoquinolines, Isoquinolino[1,2-b]quinazolin-8-ones)

The reactivity of 5,6-dihydroisoquinoline and its derivatives makes them valuable precursors for a variety of other fused heterocyclic systems.

An efficient, one-pot tandem reaction has been developed for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines from C,N-cyclic azomethine imines and α,β-unsaturated ketones. researchgate.netmdpi.com This process involves a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization, providing good yields of the functionalized products. mdpi.com

Additionally, a series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives have been synthesized and evaluated for their biological activity. nih.gov These compounds are synthesized from 2-aminobenzoic acid and 3,4-dihydroisoquinoline (B110456) hydrochloride.

Intermediates in Stereoselective Synthesis of Complex Organic Molecules

5,6-Dihydroisoquinoline derivatives serve as crucial intermediates in the stereoselective synthesis of complex organic molecules. The development of asymmetric methods to access chiral tetrahydroisoquinolines and related structures is of significant interest in medicinal chemistry.

Diastereomeric Reissert compounds have been formed from isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) by reacting them with chiral acid chlorides. nih.gov However, reactions of the anions of these diastereomeric Reissert compounds with electrophiles proceeded with only modest selectivity. nih.gov

A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described utilizing a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com The stereoselectivity is directed by a chiral amine component in the Petasis reaction, leading to the formation of diastereomeric oxazin-2-ones that can be separated and further transformed. mdpi.com

Strategies for Diversity-Oriented Synthesis of 5,6-Dihydroisoquinoline Libraries

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the construction of diverse molecular libraries for the discovery of novel biological probes and potential drug candidates. nih.govnih.gov This approach focuses on generating structural and stereochemical diversity to explore large areas of chemical space. cam.ac.uk

Emerging Research Directions in 5,6 Dihydroisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of dihydroisoquinolines is a focal point of research, with an emphasis on developing environmentally friendly and highly selective methods. A significant challenge in traditional syntheses is the low catalytic selectivity, often requiring harsh conditions or co-catalysts.

Recent breakthroughs include the use of synergistic catalysis to achieve high selectivity under mild, eco-friendly conditions. One such development involves a copper/cobalt synergistic catalyst embedded within a metal-organic framework (MOF). This system demonstrates high efficiency for the selective oxydehydrogenation of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) to produce 3,4-dihydroisoquinoline (B110456) (DHIQ). The catalyst, featuring copper nanoparticles within a stable framework (Cu NPs@1-3), achieves a selectivity of 98% and can be recycled at least five times. sciengine.com This method operates under mild conditions and can even be performed in the presence of air, representing a significant advancement in sustainable synthesis. sciengine.com

Another innovative approach is the development of one-pot tandem reactions to construct complex fused heterocyclic systems. An efficient method for synthesizing 5,6-dihydropyrazolo[5,1-a]isoquinolines involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. nih.gov This process, which combines a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization in a single step, offers good yields and a straightforward pathway to functionalized derivatives. nih.gov Furthermore, multicomponent reactions are being explored to create 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffolds, which are valuable in medicinal chemistry. nih.govacs.org These reactions combine multiple starting materials in a single operation, enhancing efficiency and reducing waste.

| Method | Key Features | Starting Materials | Catalyst/Reagents | Yield/Selectivity | Ref. |

| Synergistic MOF Catalysis | Eco-friendly, mild conditions, recyclable catalyst, high selectivity | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Cu NPs@MOF (Cu/Co) | 98% Selectivity | sciengine.com |

| One-Pot Tandem Reaction | [3+2]-cycloaddition, detosylation, oxidative aromatization | C,N-cyclic azomethine imines, α,β-unsaturated ketones | K₂CO₃ (base), DDQ (oxidant) | Good Yields | nih.gov |

| Multicomponent Reaction | Sequential spirooxindole formation, C-C cleavage, isocyanate generation | Isatin (B1672199), Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | Moderate to Excellent Yields | acs.org |

| Microwave-Assisted Synthesis | Accelerated reaction times, production of compound libraries | N/A (General method for Bischler-Napieralski/Pictet-Spengler) | N/A | N/A | organic-chemistry.org |

Exploration of Unconventional Reactivity and Transformations

Researchers are increasingly investigating novel reaction cascades and transformations to build complex molecular architectures from simple 5,6-dihydroisoquinoline precursors. These efforts focus on leveraging the inherent reactivity of the dihydroisoquinoline core to forge new bonds in unconventional ways.

One notable example is a three-component reaction that proceeds through a sequence of unique intermediates. The process begins with the formation of a spirooxindole, followed by the cleavage of a C2–C3 bond within the isatin subunit to generate an isocyanate functionality. acs.org This reactive intermediate is then trapped by a second molecule of tetrahydroisoquinoline to yield the final complex product. acs.org This strategy highlights the potential for controlled bond cleavage and reformation to access novel chemical space.

Tandem reactions that combine multiple distinct mechanistic steps in a single pot are also at the forefront. The synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines via a tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization showcases this approach. nih.gov The reaction initiates with a 1,3-dipolar cycloaddition, which is followed by the elimination of a tosylate group and a final oxidation step to achieve the aromatic product. nih.gov Similarly, the reactivity of 1,4-dipolar intermediates generated from isoquinolines with various dipolarophiles is being used to construct diverse five- and six-membered fused heterocycles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of automated synthesis and flow chemistry is revolutionizing the production of pharmaceutically relevant compounds, including dihydroisoquinoline derivatives. researchgate.netsyrris.com Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and flow rates, leading to enhanced efficiency, safety, and scalability. researchgate.netazolifesciences.com This technology minimizes waste and allows for the integration of synthetic steps with downstream processing, creating a more sustainable manufacturing process. researchgate.net

Flow chemistry enables "reaction telescoping," where multiple reaction steps are performed sequentially in a closed system without the need to isolate intermediates. uc.pt This approach is particularly valuable for the synthesis of complex heterocyclic scaffolds. The use of micro-structured reactors in flow systems allows for the safe handling of hazardous reagents and the rapid processing of unstable intermediates. azolifesciences.com The development of fully automated flow systems, often incorporating machine learning and artificial intelligence, accelerates the synthesis of new molecules, shortens development time, and reduces costs. researchgate.netazolifesciences.com The International Union of Pure and Applied Chemistry (IUPAC) has recognized flow chemistry as a key emerging technology with the potential to make chemical production more sustainable. syrris.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize novel synthetic routes and gain deeper mechanistic insights, advanced characterization techniques for real-time, in-situ reaction monitoring are being increasingly employed. These methods provide a continuous stream of data on reaction kinetics, intermediate formation, and product purity without the need for manual sampling.

Particularly within continuous flow systems, analytical techniques such as mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are directly integrated into the reactor setup. azolifesciences.com This integration provides immediate feedback, allowing for rapid optimization of reaction conditions.

Beyond standard spectroscopic methods, time-resolved in-situ (TRIS) monitoring techniques are offering unprecedented views into reaction pathways. birmingham.ac.uk Techniques like synchrotron X-ray diffraction, X-ray absorption spectroscopy, and Raman spectroscopy can track the evolution of solid and solution-phase species throughout a chemical transformation. birmingham.ac.uk By providing detailed mechanistic understanding, these advanced monitoring tools facilitate the rational design and optimization of sustainable synthetic processes for dihydroisoquinoline derivatives. birmingham.ac.uk

Computational Design of Novel 5,6-Dihydroisoquinoline Architectures with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel 5,6-dihydroisoquinoline architectures with specific, tunable properties. By using computational models, researchers can predict the biological activity, reactivity, and physical properties of molecules before they are synthesized, saving significant time and resources.

Molecular docking simulations are frequently used to design derivatives that can bind effectively to specific biological targets. For instance, docking studies were employed to guide the synthesis of 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines as potential topoisomerase inhibitors, positioning the designed molecules into the binding site of the enzyme to predict their interaction model. nih.gov

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of ligand-receptor complexes. In the design of novel 5-oxo-hexahydroquinoline derivatives as P-glycoprotein (P-gp) inhibitors, MD simulations were used to investigate the binding interactions and stability of the designed compounds within the protein's binding site. dovepress.comresearchgate.net These computational studies revealed key hydrogen bonding interactions that correlated well with experimental results, confirming the utility of the design strategy. dovepress.comresearchgate.net Such computational approaches, combined with comprehensive structure-activity relationship (SAR) studies, are establishing a robust foundation for the design of new and highly specific dihydroisoquinoline-based agents. researchgate.net

Q & A

Q. How can the dihydroisoquinoline scaffold be modified to enhance pharmacological activity (e.g., HIV inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies show C-1/C-3 substitutions (e.g., hydroxyl, halogens) improve chelation with Mg²⁺ in HIV integrase. Derivatives with 1,2-dihydroisoquinoline cores and pyridinyl groups exhibit IC₅₀ values <1 µM in viral replication assays .

Data Contradiction Analysis

- Example : Conflicting reports on pyrrole vs. indolizinone ratios in copper-catalyzed reactions may stem from:

- Catalyst batch variability (e.g., trace moisture in CuI).

- Substrate purity : Impurities in benzyl-substituted dihydroisoquinoline precursors.

- Reaction monitoring : HPLC vs. GC quantification discrepancies.

- Resolution : Replicate experiments under inert atmospheres (Ar) with rigorously dried reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.